molecular formula C8H6BrNO2 B12272958 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Cat. No.: B12272958
M. Wt: 228.04 g/mol
InChI Key: VFWFFQNTVQTDIU-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-4-methoxy-benzonitrile is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzonitrile, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-hydroxy-4-methoxy-benzonitrile can be synthesized through the bromination of 3-hydroxy-4-methoxybenzaldehyde . The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxy-4-methoxy-benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted benzonitriles.

    Oxidation: Products include corresponding aldehydes or ketones.

    Reduction: Products include primary amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Bromo-3-hydroxy-4-methoxy-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-hydroxy-4-methoxy-benzonitrile is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

2-bromo-3-hydroxy-4-methoxybenzonitrile

InChI

InChI=1S/C8H6BrNO2/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,11H,1H3

InChI Key

VFWFFQNTVQTDIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)Br)O

Origin of Product

United States

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